

# Spectroscopic Elucidation of 6-Hydroxy-7-nitro-1-indanone: A Technical Guide

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## Compound of Interest

Compound Name: 6-Hydroxy-7-nitro-1-indanone

CAS No.: 85515-22-6

Cat. No.: B184701

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## Introduction

**6-Hydroxy-7-nitro-1-indanone** is a substituted indanone derivative of significant interest in medicinal chemistry and materials science. The indanone scaffold is a privileged structure found in numerous biologically active compounds. The introduction of hydroxyl and nitro functionalities onto the aromatic ring dramatically influences the molecule's electronic properties, reactivity, and potential biological interactions. Accurate structural confirmation and purity assessment are paramount for any research or development application, necessitating a thorough understanding of its spectroscopic signature.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-Hydroxy-7-nitro-1-indanone**. As experimental spectra for this specific molecule are not readily available in public databases, this guide synthesizes data from structurally related analogs to predict and interpret its spectral characteristics. This approach, grounded in the principles of structure-property relationships, offers a robust framework for researchers engaged in the synthesis and characterization of novel indanone derivatives.

## Molecular Structure and Spectroscopic Overview

The structural features of **6-Hydroxy-7-nitro-1-indanone**—an aromatic ketone with a five-membered ring, a phenolic hydroxyl group, and an ortho-nitro group—give rise to a distinct spectroscopic profile.

Caption: Molecular structure of **6-Hydroxy-7-nitro-1-indanone** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are based on established substituent effects on the indanone core, with data from 6-hydroxy-1-indanone being a key reference.<sup>[1]</sup>

### Experimental Protocol: NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-Hydroxy-7-nitro-1-indanone** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ). DMSO- $d_6$  is often preferred for compounds with hydroxyl protons to observe their resonance.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Program:** Standard single-pulse sequence.
  - **Spectral Width:** -2 to 12 ppm.
  - **Number of Scans:** 16-32, depending on sample concentration.
  - **Relaxation Delay:** 1-2 seconds.
- **$^{13}\text{C}$  NMR Acquisition:**
  - **Pulse Program:** Proton-decoupled pulse sequence (e.g., zgpg30).
  - **Spectral Width:** 0 to 220 ppm.

- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO-d<sub>6</sub> at  $\delta$ H 2.50 and  $\delta$ C 39.52 ppm).

## Predicted <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The electron-withdrawing nitro group and the electron-donating hydroxyl group will significantly influence the chemical shifts of the aromatic protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2 (2H)	~3.10	t	~6.0	Methylene protons adjacent to the carbonyl group, appearing as a triplet due to coupling with H-3.
H-3 (2H)	~2.70	t	~6.0	Methylene protons adjacent to the aromatic ring, appearing as a triplet.
H-4 (1H)	~7.65	d	~8.5	Aromatic proton ortho to the carbonyl group. Deshielded by the carbonyl anisotropy and ortho to the nitro-substituted carbon.
H-5 (1H)	~7.25	d	~8.5	Aromatic proton meta to the carbonyl and ortho to the hydroxyl group. Shielded by the hydroxyl group.
6-OH (1H)	~10.5	s (br)	-	Phenolic proton, chemical shift is concentration and solvent

dependent.

Expected to be a  
broad singlet.

## Predicted $^{13}\text{C}$ NMR Data (100 MHz, DMSO- $d_6$ )

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will provide information on each unique carbon environment.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C-1 (C=O)	~205.0	Carbonyl carbon, typically found in this downfield region.
C-2	~36.0	Aliphatic methylene carbon adjacent to the carbonyl.
C-3	~25.5	Aliphatic methylene carbon adjacent to the aromatic ring.
C-3a	~154.5	Aromatic quaternary carbon, deshielded due to fusion and proximity to the carbonyl.
C-4	~125.0	Aromatic methine carbon.
C-5	~118.0	Aromatic methine carbon, shielded by the adjacent hydroxyl group.
C-6	~158.0	Aromatic quaternary carbon bearing the hydroxyl group, significantly deshielded.
C-7	~135.0	Aromatic quaternary carbon bearing the nitro group.
C-7a	~130.0	Aromatic quaternary carbon at the ring junction.

## Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum is dominated by strong absorptions from the carbonyl, hydroxyl, and nitro groups.

### Experimental Protocol: IR

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:**
  - **Method:** ATR is the most common and requires minimal sample preparation.
  - **Spectral Range:** 4000 - 400  $\text{cm}^{-1}$ .
  - **Resolution:** 4  $\text{cm}^{-1}$ .
  - **Scans:** 16-32 scans are typically co-added.
- **Data Processing:** A background spectrum is recorded and automatically subtracted from the sample spectrum.

### Predicted IR Absorption Bands

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
3400 - 3200	O-H stretch (intramolecular H-bonding)	Phenolic -OH	Broad, Medium
3100 - 3000	C-H stretch	Aromatic C-H	Medium
2980 - 2850	C-H stretch	Aliphatic C-H	Medium
~1700	C=O stretch	Ketone (conjugated)	Strong
1610 - 1580	C=C stretch	Aromatic ring	Medium-Strong
1550 - 1520	N-O asymmetric stretch	Nitro group (-NO <sub>2</sub> )	Strong
1360 - 1330	N-O symmetric stretch	Nitro group (-NO <sub>2</sub> )	Strong
~1250	C-O stretch	Phenolic C-O	Medium-Strong

The carbonyl (C=O) stretching frequency is slightly lowered from a typical aliphatic ketone due to conjugation with the aromatic ring. The broadness of the O-H stretch is indicative of hydrogen bonding, likely intramolecularly with the adjacent nitro group's oxygen.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

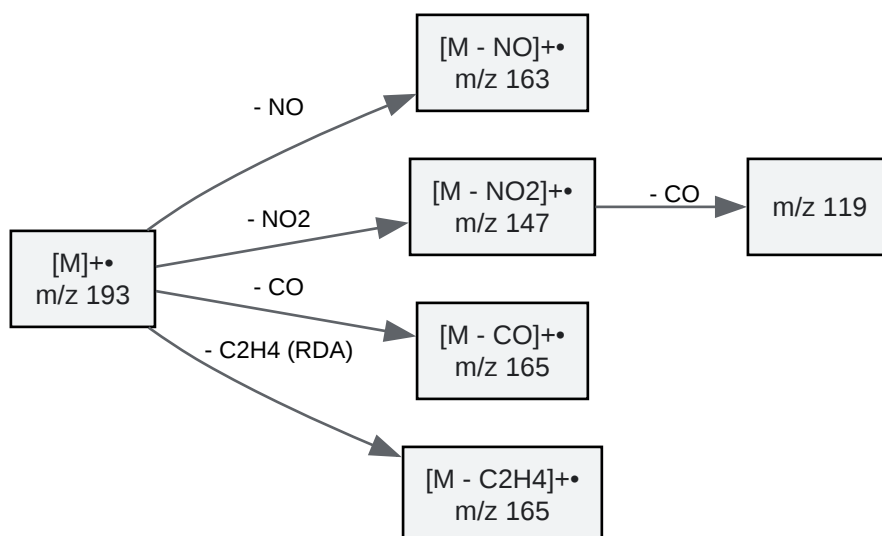
## Experimental Protocol: MS

- **Sample Preparation:** Prepare a dilute solution (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is a soft ionization technique suitable for determining the molecular weight, while EI provides more extensive fragmentation.
- **ESI-MS (Negative Ion Mode):**

- Ionization Mode: ESI<sup>-</sup>.
- Mass Range: m/z 50 - 500.
- Capillary Voltage: 3-4 kV.
- EI-MS (GC-MS):
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 40 - 400.
  - GC Separation: Use a suitable temperature program on a non-polar capillary column.

## Predicted Mass Spectrometry Data

- Molecular Weight: C<sub>9</sub>H<sub>7</sub>NO<sub>4</sub> = 193.16 g/mol .
- ESI-MS (Negative Mode): The most prominent ion is expected to be the deprotonated molecule, [M-H]<sup>-</sup> at m/z 192.03. The phenolic proton is acidic and easily lost.
- EI-MS (70 eV): The molecular ion peak, M<sup>+•</sup> at m/z 193, should be observable. Key fragmentation pathways are crucial for structural confirmation.



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Caption: Predicted key fragmentation pathways for **6-Hydroxy-7-nitro-1-indanone** in EI-MS.

Key Predicted Fragments:

- m/z 165: Loss of ethylene (C<sub>2</sub>H<sub>4</sub>) via a retro-Diels-Alder (RDA) type fragmentation of the five-membered ring, or loss of carbon monoxide (CO) from the ketone.
- m/z 163: Loss of a nitric oxide radical (•NO).
- m/z 147: Loss of a nitro radical (•NO<sub>2</sub>), a common fragmentation for nitroaromatic compounds.
- m/z 119: Subsequent loss of carbon monoxide (CO) from the [M - NO<sub>2</sub>]<sup>+</sup> fragment.

## Conclusion

The comprehensive spectroscopic profile detailed in this guide serves as a robust predictive framework for the characterization of **6-Hydroxy-7-nitro-1-indanone**. The interplay of the hydroxyl and nitro substituents on the indanone core results in a unique and identifiable signature across NMR, IR, and MS analyses. By leveraging data from analogous structures, researchers can confidently assign spectral features, confirm the synthesis of the target compound, and assess its purity. This analytical rigor is a cornerstone of efficient and successful drug discovery and materials science research.

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## Sources

- [1. 6-Hydroxy-1-indanone | 62803-47-8 \[chemicalbook.com\]](#)
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